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molecular formula C18H19NO2 B8292867 5-Methoxy-2-(6-methoxy-3,4-dihydronaphthalen-2-yl)phenylamine

5-Methoxy-2-(6-methoxy-3,4-dihydronaphthalen-2-yl)phenylamine

Cat. No. B8292867
M. Wt: 281.3 g/mol
InChI Key: XUHVLUIMPBWSKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07612114B2

Procedure details

To a suspension of 7-methoxy-3-(4-methoxy-2-nitrophenyl)-1,2-dihydronaphthalene (600 mg), iron (430 mg) and ammonium chloride (830 mg) in methanol (15 ml) was added water (6 ml), and the solution was stirred for 6 hours at 80° C. The solution was filtered through celite pad, extracted with ethyl acetate, then sequentially washed with water and brine, and the solvent was evaporated in vacuo. The residue was purified by NH silica gel column chromatography (hexane-ethyl acetate system) to provide the title compound (356 mg).
Name
7-methoxy-3-(4-methoxy-2-nitrophenyl)-1,2-dihydronaphthalene
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
830 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
430 mg
Type
catalyst
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH:7]=[C:8]([C:13]3[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[CH:15][C:14]=3[N+:21]([O-])=O)[CH2:9][CH2:10]2)=[CH:5][CH:4]=1.[Cl-].[NH4+].O>CO.[Fe]>[CH3:20][O:19][C:16]1[CH:17]=[CH:18][C:13]([C:8]2[CH2:9][CH2:10][C:11]3[C:6](=[CH:5][CH:4]=[C:3]([O:2][CH3:1])[CH:12]=3)[CH:7]=2)=[C:14]([NH2:21])[CH:15]=1 |f:1.2|

Inputs

Step One
Name
7-methoxy-3-(4-methoxy-2-nitrophenyl)-1,2-dihydronaphthalene
Quantity
600 mg
Type
reactant
Smiles
COC1=CC=C2C=C(CCC2=C1)C1=C(C=C(C=C1)OC)[N+](=O)[O-]
Name
Quantity
830 mg
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Name
Quantity
430 mg
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the solution was stirred for 6 hours at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered through celite pad
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
sequentially washed with water and brine
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by NH silica gel column chromatography (hexane-ethyl acetate system)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
COC=1C=CC(=C(C1)N)C1=CC2=CC=C(C=C2CC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 356 mg
YIELD: CALCULATEDPERCENTYIELD 65.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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